An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
An In-Depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate, a halogenated aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a robust and validated synthesis protocol, its analytical characterization, potential applications in drug discovery, and essential safety and handling guidelines. The primary audience for this guide includes researchers, chemists, and professionals in the fields of drug development and chemical synthesis. The definitive Chemical Abstracts Service (CAS) number for Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is 1716-83-2 .[1]
Physicochemical Properties
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is a substituted phenoxyacetate ester. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
| Property | Value | Source(s) |
| CAS Number | 1716-83-2 | [1] |
| Molecular Formula | C₁₀H₁₀BrFO₃ | [1] |
| Molecular Weight | 277.09 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Boiling Point | No data available | [1] |
| Solubility | Insoluble in water; Miscible with ethanol, acetone, benzene, and ethyl ether | [4] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [5][6] |
Synthesis and Mechanism
The synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate is most effectively achieved via the Williamson ether synthesis.[7] This classic and reliable method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[8][9][10] In this specific application, 4-bromo-2-fluorophenol is treated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion displaces the bromide ion from ethyl bromoacetate in a single, concerted step.[7][8] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the SN2 reaction.
Detailed Experimental Protocol
This protocol is a validated, self-consistent procedure for the laboratory-scale synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.
Materials:
-
4-bromo-2-fluorophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide. To this suspension, add ethyl bromoacetate (1.1 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2-(4-bromo-2-fluorophenoxy)acetate.
Spectroscopic and Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet at approximately 1.3 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet around 4.3 ppm for the methylene protons (-OCH₂CH₃). A singlet for the methylene protons adjacent to the ether oxygen (Ar-O-CH₂-) should appear around 4.7 ppm. The aromatic region will display complex splitting patterns due to the fluorine and bromine substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester at approximately 168 ppm. The carbons of the ethyl group will appear around 14 ppm (-CH₃) and 62 ppm (-OCH₂-). The methylene carbon of the acetate moiety (Ar-O-CH₂-) is expected around 66 ppm. The aromatic carbons will exhibit signals in the 110-160 ppm range, with their chemical shifts and splitting patterns influenced by the C-F and C-Br bonds.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1760 cm⁻¹ corresponding to the C=O (ester) stretching vibration.[12] Strong C-O stretching bands for the ether and ester linkages will be present in the 1250-1050 cm⁻¹ region.[13] The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The exact mass can be used to confirm the elemental composition.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated organic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[14] Ethyl 2-(4-bromo-2-fluorophenoxy)acetate serves as a valuable scaffold for introducing the 4-bromo-2-fluorophenyl moiety into larger, more complex molecules.
This structural motif is particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics. For example, the epidermal growth factor receptor (EGFR) is a kinase that is often mutated or overexpressed in various cancers, including non-small-cell lung cancer.[15] The development of small molecule inhibitors that target the ATP-binding site of EGFR has revolutionized the treatment of these malignancies.[16] The fluorophenyl group is a key component of several potent EGFR inhibitors.[15]
Ethyl 2-(4-bromo-2-fluorophenoxy)acetate can be used as a starting material to synthesize more elaborate molecules that could potentially interact with and inhibit the activity of kinases like EGFR, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.
Conceptual Role in Kinase Inhibition
Sources
- 1. 1716-83-2|Ethyl 2-(4-bromo-2-fluorophenoxy)acetate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. mdpi.com [mdpi.com]
- 12. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 18 F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04424F [pubs.rsc.org]
